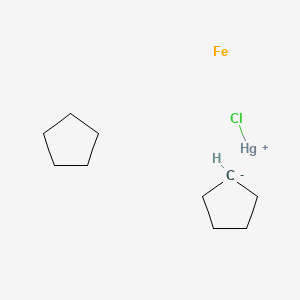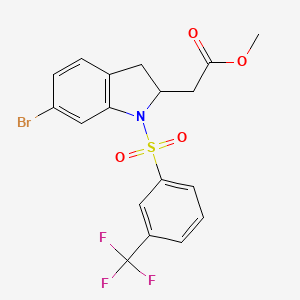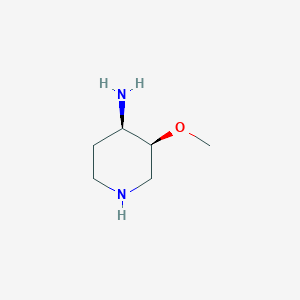
cis-3-Methoxy-4-aminopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methoxy-4-aminopiperidine: is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxy group at the third position and an amino group at the fourth position in the cis configuration. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-aminopiperidine can be achieved through various methods. One common approach involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the dearomatization-hydrogenation process, which uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Methoxy-4-aminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over metal catalysts (e.g., Raney nickel) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
cis-3-Methoxy-4-aminopiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-3-Methoxy-4-aminopiperidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its stereochemistry, which affects its binding affinity to receptors and enzymes. For example, the (+)-enantiomer of cis-3-methylfentanyl exhibits significantly higher analgesic activity compared to its (-)-enantiomer . The compound may also act as a selective neurokinin receptor antagonist, modulating pain perception and other physiological processes .
Comparación Con Compuestos Similares
cis-3-Methylfentanyl: A potent analgesic with a similar piperidine structure.
cis-4-Amino-3-phenylpiperidine: Another piperidine derivative with notable biological activity.
cis-3,4’-Dimethoxy-3’-aminostilbene: A stilbene derivative with potential therapeutic applications.
Uniqueness: cis-3-Methoxy-4-aminopiperidine is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity. Its methoxy and amino groups in the cis configuration make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(3S,4R)-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
OPHSRKSIGNWVBY-RITPCOANSA-N |
SMILES isomérico |
CO[C@H]1CNCC[C@H]1N |
SMILES canónico |
COC1CNCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
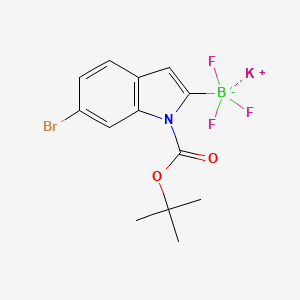
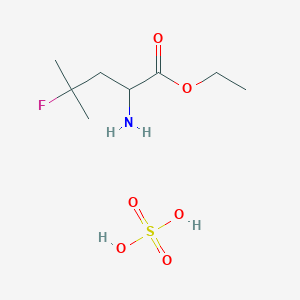
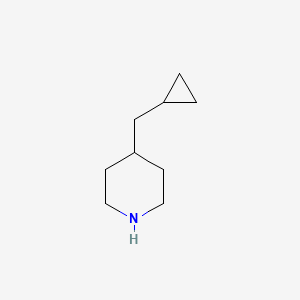
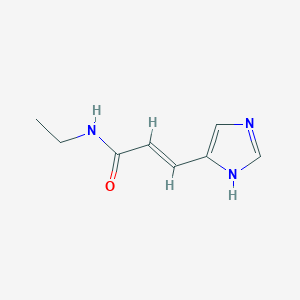
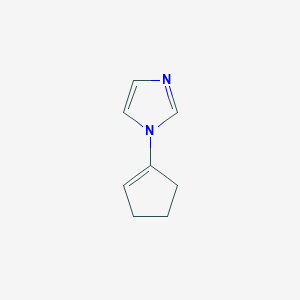
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)

